molecular formula C9H16Cl2N4 B8235062 N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride

Cat. No.: B8235062
M. Wt: 251.15 g/mol
InChI Key: GHQRSEJRFATQRY-JZGIKJSDSA-N
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Description

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4 It is a derivative of pyrimidine and piperidine, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2,4,5-trichloropyrimidine as a starting material, which undergoes nucleophilic substitution with a piperidine derivative in the presence of a base such as sodium bicarbonate in ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium bicarbonate in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine N-oxide.

    Reduction: Formation of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine N-oxide: An oxidized derivative of the compound.

Uniqueness

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride is unique due to its specific combination of a piperidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2,(H,11,12,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQRSEJRFATQRY-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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